![molecular formula C12H15NO4S B2753295 (2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid CAS No. 1181753-41-2](/img/structure/B2753295.png)
(2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-[3-(Dimethylsulfamoyl)phenyl]but-2-enoic acid, otherwise known as DMSPBA, is a compound that has been studied extensively for its potential applications in scientific research. DMSPBA is a small molecule that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for research in many scientific fields. In
Applications De Recherche Scientifique
DMSPBA has been studied for its potential applications in scientific research. It has been used in studies examining the effects of cell death, apoptosis, and autophagy. It has also been used in the study of cancer, inflammation, and immune system response. Additionally, DMSPBA has been used in research on the effects of oxidative stress, as well as in studies of the effects of different types of radiation, such as UV radiation and X-ray radiation.
Mécanisme D'action
The mechanism of action of DMSPBA is not fully understood. However, it is believed that DMSPBA can interact with certain proteins in the body, such as NF-κB and STAT3, which are involved in the regulation of cell death, apoptosis, and autophagy. Additionally, DMSPBA has been found to inhibit the activity of certain enzymes, such as caspase-3 and caspase-7, which are involved in the regulation of apoptosis.
Biochemical and Physiological Effects
DMSPBA has been found to have a wide range of biochemical and physiological effects. It has been found to induce cell death and apoptosis in certain types of cells, such as cancer cells. It has also been found to inhibit the growth of certain types of cancer cells, as well as to inhibit the formation of new blood vessels in tumors. Additionally, DMSPBA has been found to reduce inflammation and to modulate the immune system response.
Avantages Et Limitations Des Expériences En Laboratoire
DMSPBA has several advantages for use in lab experiments. It is a small molecule, making it easy to store and handle. Additionally, it is relatively inexpensive and can be synthesized in the lab. However, there are also some limitations to using DMSPBA in lab experiments. It is not very stable and can degrade over time. Additionally, it can be toxic to certain types of cells, making it unsuitable for use in some experiments.
Orientations Futures
The potential applications of DMSPBA are vast and there is still much to be learned about its biochemical and physiological effects. Possible future directions of research include exploring the effects of DMSPBA on other types of cells, such as stem cells and neurons, and further investigating the mechanism of action of DMSPBA. Additionally, further research could be done to explore the potential applications of DMSPBA in the treatment of diseases, such as cancer and inflammation. Finally, more research could be done to develop more stable forms of DMSPBA for use in lab experiments.
Méthodes De Synthèse
DMSPBA is synthesized primarily through a reaction between 3-dimethylsulfamoylphenylacetic acid and 2-bromobutane. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The reaction is typically carried out in an organic solvent, such as dichloromethane, and yields DMSPBA as the main product.
Propriétés
IUPAC Name |
(E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-9(7-12(14)15)10-5-4-6-11(8-10)18(16,17)13(2)3/h4-8H,1-3H3,(H,14,15)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDODVZBQQMWIJ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC(=CC=C1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC(=CC=C1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

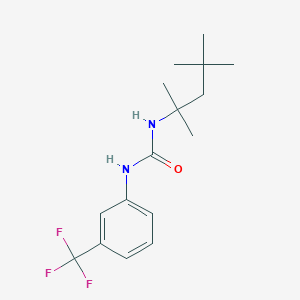
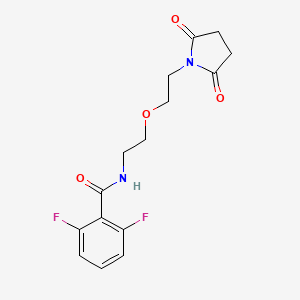
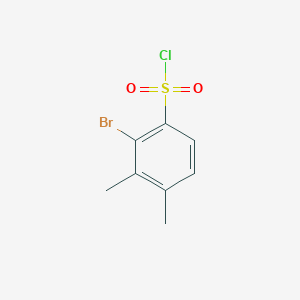
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2753216.png)
![3-[(9-Methylpurin-6-yl)amino]-1-thiophen-2-ylpropan-1-ol](/img/structure/B2753217.png)

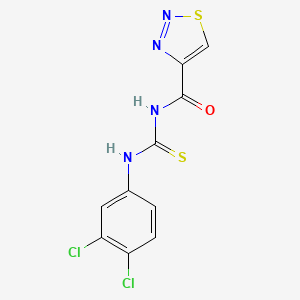

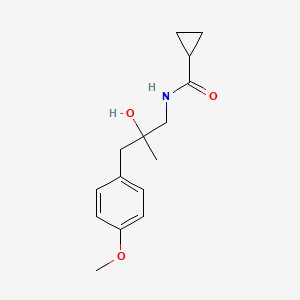
![N-(1-cyano-1,2-dimethylpropyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}amino)propanamide](/img/structure/B2753227.png)
![methyl 4,5-dimethoxy-2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}benzoate](/img/structure/B2753228.png)
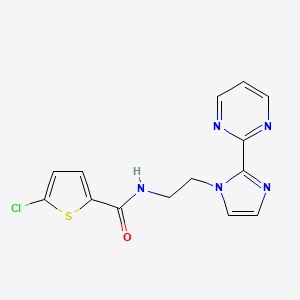
![N-(4-bromo-3-methylphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2753232.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2753235.png)